Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester
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Overview
Description
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester, also known as palmitic acid geranyl ester, is an ester formed from hexadecanoic acid (palmitic acid) and geraniol. This compound is part of the ester family, which are organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester typically involves the esterification of hexadecanoic acid with geraniol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products
Hydrolysis: Hexadecanoic acid and geraniol.
Reduction: Hexadecanol and geraniol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in cell membrane stability and oxidative stress tolerance.
Medicine: Explored for its potential antioxidant and antibacterial properties.
Industry: Utilized in the flavor and fragrance industries due to its pleasant aroma.
Mechanism of Action
The mechanism by which hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester exerts its effects involves its interaction with cell membranes. The ester can integrate into lipid bilayers, enhancing membrane stability and reducing oxidative stress . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce lipid peroxidation .
Comparison with Similar Compounds
Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can be compared with other similar esters:
Hexadecanoic acid, ethyl ester:
Hexadecanoic acid, 2-methylpropyl ester:
Uniqueness
The uniqueness of this compound lies in its combination of hexadecanoic acid and geraniol, which imparts both stability and a pleasant fragrance, making it valuable in both scientific research and industrial applications.
Properties
CAS No. |
3681-73-0 |
---|---|
Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] hexadecanoate |
InChI |
InChI=1S/C26H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(27)28-23-22-25(4)20-18-19-24(2)3/h19,22H,5-18,20-21,23H2,1-4H3/b25-22+ |
InChI Key |
CRFQQFDSKWNZIZ-YYDJUVGSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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